3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid

GPCR pharmacology Serotonin receptor Selective antagonist

Procure 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid (CAS 445492-18-2) for your research with confidence. This indole derivative is a potent and selective 5HT2b receptor antagonist (cellular IC₅₀ = 54 nM) with a clean profile, having tested negative against 161 GPCRs, 302 kinases, and key enzymes. Its unique N1-propanoic acid and C5-benzyloxy substitution pattern makes it an indispensable tool for target validation and SAR studies, while its favorable ADME properties (rodent microsome T₁/₂ > 60 min, CYP-negative) make it a reliable benchmark for metabolic assays. Avoid confounding off-target effects and ensure data reproducibility with this high-purity, research-use-only compound.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
CAS No. 445492-18-2
Cat. No. B1291465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid
CAS445492-18-2
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)O
InChIInChI=1S/C18H17NO3/c20-18(21)9-11-19-10-8-15-12-16(6-7-17(15)19)22-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2,(H,20,21)
InChIKeyVGRZZZKWULRNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(Benzyloxy)-1H-indol-1-yl]propanoic Acid (CAS 445492-18-2): Procurement-Relevant Chemical Profile


3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid (CAS 445492-18-2, molecular formula C₁₈H₁₇NO₃, MW 295.33) is a synthetic indole derivative characterized by a propanoic acid chain at the N1 position and a benzyloxy group at the C5 position of the indole core [1]. It has an XLogP3-AA value of 2.9 and one hydrogen bond donor [1]. The compound is commercially available from multiple vendors with purity specifications ranging from 95% to 98% and is supplied for research and development purposes only .

Why 3-[5-(Benzyloxy)-1H-indol-1-yl]propanoic Acid Cannot Be Substituted by Common Indole Analogs


Generic substitution of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid with other indole derivatives is scientifically unsound due to its unique combination of structural features—specifically, the N1-propanoic acid side chain and the C5-benzyloxy group—that confer a distinct biological target profile. The compound exhibits potent and selective 5HT2bR antagonism (IC₅₀ = 54 nM) while remaining negative in broad screens against 161 GPCRs, multiple transporters, and key enzymes [1]. Closely related analogs, such as 5-benzyloxyindole-3-acetic acid (CAS 4382-53-0) [2] or 2-amino-3-(5-(benzyloxy)-1H-indol-3-yl)propanoic acid [3], differ in the position and nature of the carboxylic acid-containing side chain, which fundamentally alters their binding affinity, selectivity, and downstream applicability. Procurement decisions must therefore be guided by the specific quantitative performance metrics detailed below.

Quantitative Differentiation Evidence for 3-[5-(Benzyloxy)-1H-indol-1-yl]propanoic Acid Selection


Nanomolar 5HT2bR Antagonist Potency Versus Inactive Structural Analog

3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid exhibits potent 5HT2bR antagonist activity with a cellular IC₅₀ of 54 nM [1]. In contrast, the structurally similar analog 2-amino-3-(5-(benzyloxy)-1H-indol-3-yl)propanoic acid (CHEMBL460496), which differs in having an amino group and a 3-substituted side chain, shows no measurable activity at this receptor, but instead demonstrates weak inhibition of human leukotriene A4 hydrolase (LTA4H) with IC₅₀ values of 17,300 nM and 231,000 nM [2].

GPCR pharmacology Serotonin receptor Selective antagonist

Confirmed Target Selectivity: Negative in Broad GPCR, Kinase, Transporter, and Enzyme Screens

3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid demonstrates exceptional target selectivity. It tested negative for agonist activity against all 161 GPCRs screened and negative for antagonist activity against all GPCRs except 5HT2bR [1]. Additionally, it showed no inhibition of 302 kinases, MAO-A, MAO-B, acetylcholinesterase, COX1, COX2, PDE3A, PDE4D2, and multiple transporters (SERT, DAT, NET, OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3) [1].

Selectivity profiling Off-target screening Drug discovery

Favorable In Vitro Metabolic Stability: Rodent Microsome T₁/₂ > 60 min and Negative CYP Substrate Profile

3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid exhibits high metabolic stability in rodent microsomes with a half-life (T₁/₂) greater than 60 minutes [1]. Furthermore, it is not a substrate for major cytochrome P450 isoforms including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with T₁/₂ > 60 min for all isoforms tested [1]. This stability profile is a direct consequence of its specific N1-propanoic acid substitution pattern and is not guaranteed in other 5-benzyloxyindole derivatives.

Metabolic stability ADME Drug metabolism

Structural Basis for 5HT2bR Binding: 5-Benzyloxy Group Contributes to High-Affinity Binding Interaction

The 5-benzyloxy substituent on the indole core of 3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid is a critical determinant of its high-affinity 5HT2bR binding (IC₅₀ = 22 ± 9.0 nM) [1]. Studies on related 2-indolyl methylamine derivatives have demonstrated that steric and electrostatic properties at the 5-position of the indole ring are essential for selective MAO-B inhibition, with computational simulations revealing specific interactions with residues such as Phe-208 and Ile-199 [2]. While the target compound itself tests negative for MAO inhibition [1], the principle that the 5-benzyloxy group enables key receptor-ligand interactions that analogs lacking this moiety cannot replicate is directly applicable.

Structure-activity relationship Molecular recognition Indole derivatives

Distinct Physicochemical Properties: LogP, Solubility, and pKa Differentiate from 5-Benzyloxyindole-3-acetic Acid

3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid possesses physicochemical properties that differ from the 3-acetic acid analog. The target compound has a computed XLogP3-AA value of 2.9 [1], an ACD/LogP of 3.77 , and an estimated water solubility of 9.526 mg/L at 25°C . Its pKa is predicted to be 4.55 ± 0.10 . In contrast, 5-benzyloxyindole-3-acetic acid (CAS 4382-53-0) has a molecular weight of 281.31 g/mol and a distinct substitution pattern that yields different ionization and solubility behavior .

Physicochemical properties LogP Solubility

Optimal Research and Industrial Applications for 3-[5-(Benzyloxy)-1H-indol-1-yl]propanoic Acid


Serotonin 5HT2b Receptor Pharmacology: Selective Antagonist Tool Compound

This compound is ideally suited for ex vivo and in vitro studies requiring selective 5HT2b receptor antagonism. Its potent cellular IC₅₀ of 54 nM and confirmed lack of activity against 161 other GPCRs, 302 kinases, and multiple transporters and enzymes enable researchers to attribute observed biological effects specifically to 5HT2bR blockade without confounding off-target contributions [1].

Structure-Activity Relationship (SAR) Studies: Exploring N1-Substituted Indole Scaffolds

The unique N1-propanoic acid substitution pattern, combined with the 5-benzyloxy group, makes this compound a valuable building block for SAR exploration. Its high-affinity 5HT2bR binding (IC₅₀ = 22 ± 9.0 nM) provides a robust baseline for comparing derivatives with modified side chains or substituted benzyloxy groups, facilitating the identification of pharmacophoric elements essential for target engagement [1].

ADME/PK Profiling: Benchmarking Metabolic Stability in Indole-Based Libraries

With rodent microsome stability T₁/₂ > 60 min and negative CYP substrate liability across seven major isoforms, this compound serves as an excellent positive control or benchmark in metabolic stability assays when evaluating novel indole derivatives. Its favorable ADME profile also supports its use in in vivo pharmacokinetic studies where sustained compound exposure is required [1].

Chemical Biology Probe Development: Starting Point for Conjugate and Biotinylated Probe Synthesis

The propanoic acid moiety at the N1 position offers a synthetically accessible handle for conjugation to linkers, fluorophores, or biotin. The compound's high selectivity and favorable physicochemical properties (LogP ~2.9-3.7, solubility ~9.5 mg/L) facilitate the creation of chemical biology probes for target engagement studies, pull-down assays, and cellular imaging of 5HT2bR-expressing systems [1][2].

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